![molecular formula C22H28N6O B10791368 3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B10791368.png)
3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrrolidinyl group, a phenylpiperazinyl group, and a pyrrolopyrimidinone core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolopyrimidinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as amino acids or amides.
Introduction of the Pyrrolidinyl Group: This step involves the reaction of the pyrrolopyrimidinone core with a pyrrolidine derivative under suitable conditions.
Attachment of the Phenylpiperazinyl Group: The final step involves the reaction of the intermediate compound with a phenylpiperazine derivative, often using a coupling reagent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylpiperazinyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazinyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrrolopyrimidinone core may also play a role in binding to specific proteins or nucleic acids, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits antimicrobial activity.
Uniqueness
3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its combination of structural features, which confer distinct biological activities and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C22H28N6O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H28N6O/c1-25-21(29)20-19(24-22(25)28-9-5-6-10-28)17(15-23-20)16-26-11-13-27(14-12-26)18-7-3-2-4-8-18/h2-4,7-8,15,23H,5-6,9-14,16H2,1H3 |
InChI Key |
KTYLNGVSKMMZGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)CN3CCN(CC3)C4=CC=CC=C4)N=C1N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]1-(2,4-difluorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791290.png)
![N-[2-(4-Chlorophenyl)ethyl]1-(2,4-difluorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10791299.png)
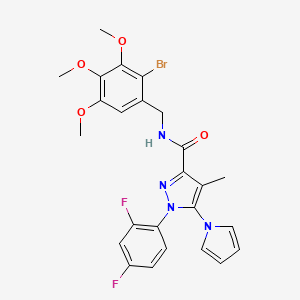
![N-[2-(3,4-Dichlorophenyl)ethyl]1-(2,4-difluorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10791306.png)

![ethyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B10791317.png)
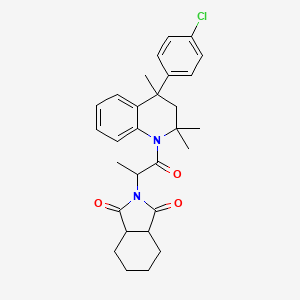
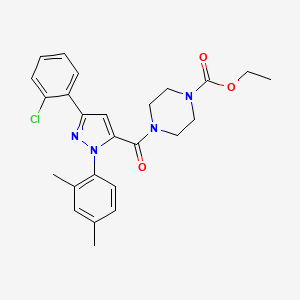
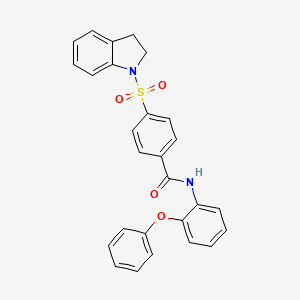
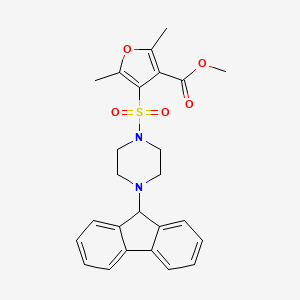


![2-chloro-3-[(6-chloropyridin-3-yl)methoxy]-5-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B10791359.png)
![13-Propoxy-3,5-dipropyl-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B10791371.png)
